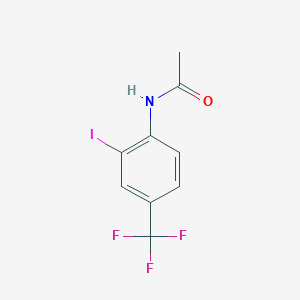

N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-iodo-4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3INO/c1-5(15)14-8-3-2-6(4-7(8)13)9(10,11)12/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWNQWZACIUBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide typically involves the iodination of a trifluoromethyl-substituted phenyl acetamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodine atom onto the aromatic ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might introduce a carbonyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to modulate biological activity through interactions with specific molecular targets:

- Anticonvulsant Activity : Research has indicated that derivatives of phenylacetamides, including those with trifluoromethyl substitutions, exhibit anticonvulsant properties. For instance, studies have evaluated their efficacy in animal models of epilepsy, demonstrating that certain derivatives can effectively reduce seizure activity .

- Cancer Research : Compounds similar to N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide have been investigated for their potential anti-cancer effects. For example, studies on thieno[2,3-b]pyridine derivatives with phenylacetamide moieties revealed significant impacts on cancer cell proliferation .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its unique chemical structure allows it to participate in various reactions:

- Substitution Reactions : The iodine atom in the compound makes it a good candidate for nucleophilic substitution reactions, facilitating the introduction of other functional groups .

- Coupling Reactions : It can also be utilized in coupling reactions with other aryl halides, expanding the diversity of synthesized compounds .

Anticonvulsant Activity Study

A study published in 2015 focused on synthesizing new N-phenylacetamide derivatives to evaluate their anticonvulsant activity. The results indicated that certain derivatives exhibited significant protective effects against seizures in animal models, particularly through mechanisms involving sodium channel modulation .

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| This compound | 52.30 | >9.56 |

| Phenytoin (reference drug) | 28.10 | >3.6 |

Cancer Cell Proliferation Inhibition

Another study investigated the impact of phenylacetamide derivatives on breast cancer cells (MDA-MB-231). The results showed that specific compounds significantly reduced FOXM1 protein levels, a marker associated with cancer progression . This highlights the potential of this compound in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide and its derivatives depends on their specific molecular targets. In general, the presence of the iodine and trifluoromethyl groups can influence the compound’s interaction with biological molecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (CAS 97760-98-0)

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

- Structure : Chlorine replaces iodine at position 4 .

- Key Differences : Chlorine’s smaller size and higher electronegativity reduce polarizability compared to iodine. This substitution likely lowers molecular weight (estimated ~276.6 g/mol) and may increase solubility in polar solvents due to reduced steric bulk .

Functional Group Variations

N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

- Structure : Trifluoroacetyl group (-COCF₃) instead of acetamide (-NHCOCH₃) .

- Key Differences: The trifluoroacetyl group is a stronger electron-withdrawing moiety, increasing electrophilicity of the carbonyl carbon. This enhances reactivity in nucleophilic substitution or condensation reactions, as noted in ’s synthesis of bioactive intermediates .

Halogen-Substituted Analogs

N-(3-Chloro-4-hydroxyphenyl)acetamide

- Structure : Chlorine at position 3, hydroxyl at position 4 .

- Key Differences : The hydroxyl group enables hydrogen bonding, improving water solubility. Chlorine’s moderate electron-withdrawing effect contrasts with iodine’s polarizability, suggesting divergent biological activity (e.g., reduced membrane permeability compared to the iodine analog) .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature stabilizes negative charges, making the compound resistant to oxidative degradation. Iodine’s polarizability may facilitate halogen bonding in crystal structures or receptor interactions .

- Synthetic Utility : Compounds like 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide are used to synthesize polyaromatic intermediates, suggesting similar applications for the target compound in coupling reactions .

Biological Activity

N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

This compound can be synthesized through various methods involving the acylation of 2-iodo-4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The presence of the iodine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its structural features:

- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to various biological targets.

- Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions with protein pockets, which may enhance its efficacy against specific enzymes and receptors .

Anticonvulsant Activity

Research has indicated that derivatives related to this compound exhibit anticonvulsant properties. For instance, studies on similar compounds showed significant protection in animal models during the maximal electroshock (MES) test, suggesting potential applications in epilepsy treatment .

| Compound | Dose (mg/kg) | MES Test Result |

|---|---|---|

| 14 | 100 | Effective |

| 15 | 300 | Ineffective |

Inhibition of Enzymatic Activity

This compound and its analogs have been evaluated for their inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Some studies report moderate inhibition of AChE, which is crucial for neurotransmission. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity .

| Compound | AChE Inhibition IC50 (μM) |

|---|---|

| 14 | 9.2 |

| 15 | 15.6 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, compounds with similar structural motifs have shown selective cytotoxicity against breast cancer cells (MCF-7), indicating a potential for anticancer applications .

Case Studies

- Anticancer Activity : A study demonstrated that a related compound exhibited GI50 values ranging from 30 to 80 nM against FLT3-ITD-positive acute myeloid leukemia cell lines, suggesting that this compound derivatives could be developed as targeted cancer therapies .

- Neuroprotective Effects : Another study evaluated the neuroprotective potential of related compounds in models of oxidative stress, indicating that modifications to the acetamide structure could enhance protective effects against neurodegeneration .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Start with 4-(trifluoromethyl)aniline. Protect the amine by acetylation (acetic anhydride/pyridine) to form N-(4-(trifluoromethyl)phenyl)acetamide.

- Perform iodination at the ortho position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to direct electrophilic substitution .

- Optimize reaction conditions (temperature, solvent polarity, stoichiometry) via Design of Experiments (DoE) to maximize yield.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?

- Methodology :

- ¹H NMR : A singlet (~2.1 ppm) for the acetamide methyl group. Aromatic protons near 7.5–8.5 ppm (splitting patterns depend on substituent positions).

- ¹⁹F NMR : A singlet (~-60 ppm) for the trifluoromethyl group .

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₉H₇F₃INO = 357.06 g/mol). High-resolution MS for isotopic validation .

Q. How do the electronic effects of the trifluoromethyl and iodo substituents influence reactivity in subsequent reactions?

- Methodology :

- The trifluoromethyl group is strongly electron-withdrawing (meta-directing), while iodine is weakly electron-withdrawing but sterically bulky.

- Use Hammett constants (σₚ for CF₃ = 0.54; σₘ for I = 0.35) to predict substituent effects on reaction rates.

- Test reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura): The iodo group may undergo palladium-catalyzed coupling more readily than bromo/chloro analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for derivatives of this compound?

- Methodology :

- Compare assay conditions across studies (e.g., cell lines, solvent systems, purity thresholds). Reproduce experiments using standardized protocols.

- Use LC-MS to verify compound stability under assay conditions (e.g., degradation in DMSO or aqueous buffers).

- Perform structure-activity relationship (SAR) studies to isolate the effects of substituent positioning vs. electronic properties .

Q. What computational approaches predict regioselectivity in electrophilic substitution reactions involving this scaffold?

- Methodology :

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify preferred electrophilic attack sites.

- Analyze frontier molecular orbitals (HOMO/LUMO) to map electron density distribution.

- Validate predictions experimentally using competitive reactions with bromine or nitration agents .

Q. How can halogen bonding between the iodo substituent and biological targets be experimentally validated?

- Methodology :

- Use X-ray crystallography to visualize halogen-bonding interactions in co-crystals with protein targets (e.g., kinases).

- Compare binding affinities of iodo vs. non-halogenated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Conduct NMR titration experiments to monitor chemical shift perturbations upon target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.